An In-depth Technical Guide to the Crystal Structure and Properties of Mercury Telluride (HgTe)
An In-depth Technical Guide to the Crystal Structure and Properties of Mercury Telluride (HgTe)
Introduction
Mercury telluride (HgTe) is a binary chemical compound composed of mercury and tellurium, classified within the II-VI group of semiconductor materials.[1] It is distinguished by its unique electronic properties, existing as a semi-metal with an inverted band structure.[1][2] This characteristic makes it a foundational material for advanced electronic and optoelectronic applications, including infrared detection and as a topological insulator.[1][3][4] HgTe is found naturally as the mineral coloradoite.[1] This guide provides a comprehensive overview of its crystal structure, physical and electronic properties, and common experimental methodologies for its synthesis and characterization.
Crystal Structure
Mercury telluride predominantly crystallizes in the zincblende (or sphalerite) structure, which is a member of the cubic crystal system.[5][6] This structure consists of two interpenetrating face-centered cubic (FCC) sublattices.
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Coordination: Each mercury (Hg) atom is tetrahedrally coordinated to four tellurium (Te) atoms, and conversely, each Te atom is tetrahedrally coordinated to four Hg atoms.[5]
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Bonding: The bonds in HgTe are relatively weak, with an enthalpy of formation around -32 kJ/mol.[1][7] This weakness contributes to the material's softness and low hardness values.[1][8] The Hg-Te bond length is approximately 2.85 Å.[5]
Under high pressure, HgTe can undergo phase transitions to other crystalline forms, such as the cinnabar and rocksalt structures.[9]
Caption: Tetrahedral coordination of a Mercury (Hg) atom with four Tellurium (Te) atoms.
Physical and Mechanical Properties
HgTe is characterized as a soft, brittle material with a near-black crystalline appearance.[1][3][7] Its key physical and mechanical properties are summarized below.
| Property | Value | Reference(s) |
| Molar Mass | 328.19 g/mol | [1] |
| Appearance | Near-black cubic crystals | [1][7] |
| Density | 8.1 g/cm³ | [1] |
| Melting Point | 670 °C (943 K) | [1][6][7] |
| Bulk Modulus | ~42.1 GPa | [1][7] |
| Thermal Expansion Coefficient | 5.2 × 10⁻⁶ K⁻¹ | [1][7] |
| Thermal Conductivity | 2.7 W·m⁻¹·K⁻¹ | [1][7] |
| Hardness | 2.7 × 10⁷ kg/m ² | [1][7] |
| Mohs Hardness | 1.9 | [8][10] |
Electronic and Optical Properties
The most notable feature of HgTe is its semi-metallic nature, which arises from an inverted band structure.[1] Unlike typical semiconductors where the s-type Γ6 orbital is the conduction band and the p-type Γ8 orbital is the valence band, in HgTe this order is inverted.[2][11] The Γ8 band is located above the Γ6 band, leading to a zero or slightly negative band gap.[2][8][10] This unique electronic configuration makes HgTe the first material identified as a topological insulator, where the bulk is insulating but the surface supports conductive states.[1]
Caption: Inverted band structure of HgTe compared to a normal semiconductor.
| Property | Value | Reference(s) |
| Band Gap (at 300 K) | ~0 eV (or -0.01 to -0.3 eV, sources vary) | [7][8][9] |
| Electron Effective Mass | 0.002 mₑ | [7] |
| Light Hole Effective Mass | 0.002 mₑ | [7] |
| Heavy Hole Effective Mass | 0.6 mₑ | [7] |
| Electron Mobility (at 300 K) | 15,000 cm²/(V·s) | [7] |
| Electron Mobility (at 80 K) | Can exceed 70,000 cm²/(V·s) | [8][12] |
| Hole Mobility (at 300 K) | 8,000 cm²/(V·s) | [7] |
| Static Dielectric Constant | 20.8 | [1][7] |
| Dynamic Dielectric Constant | 15.1 | [1][7] |
HgTe is transparent in the infrared region at photon energies below its energy gap and has a high optical absorption coefficient, making it suitable for IR photodetectors.[4][8][13]
Doping
The conductivity type of HgTe can be controlled through doping.
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P-type Doping: HgTe is naturally p-type due to mercury vacancies. P-type behavior can also be induced by introducing elements like zinc, copper, silver, or gold.[1]
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N-type Doping: N-type doping is achieved by introducing elements such as boron, aluminum, gallium, indium, iodine, or iron.[1]
Experimental Protocols
Synthesis and Crystal Growth
Several methods are employed to synthesize HgTe, from bulk crystals to colloidal quantum dots.
Bulk Crystal Growth: Bulk HgTe crystals are typically grown from a mercury and tellurium melt. This process requires the presence of high mercury vapor pressure to maintain stoichiometry.[1]
Epitaxial Growth: Thin films of HgTe can be grown epitaxially on substrates like CdTe or CdZnTe.[8][10] Techniques such as sputtering, metalorganic vapor phase epitaxy (MOVPE), and liquid phase epitaxy (LPE) are commonly used.[1][8]
Colloidal Quantum Dot Synthesis (Hot-Injection Method): This protocol is adapted from procedures for synthesizing high-quality, infrared-emitting HgTe nanocrystals.[14][15]
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Precursor Preparation (Tellurium):
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A 1 M solution of tellurium precursor is prepared by dissolving elemental tellurium powder in trioctylphosphine (B1581425) (TOP).
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The mixture is heated (e.g., to 90-100 °C) under an inert atmosphere (e.g., Argon or Nitrogen) until a clear, yellow solution of trioctylphosphine telluride (TOPTe) is formed.[14][15]
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-
Precursor Preparation (Mercury):
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In a separate reaction flask, a mercury salt (e.g., mercury chloride, HgCl₂) is dissolved in a high-boiling point solvent and ligand, such as oleylamine.
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The solution is heated (e.g., to 100 °C) under vacuum or inert gas flow for approximately 1 hour to ensure complete dissolution and removal of water and oxygen.[14][15]
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-
Hot-Injection and Growth:
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The temperature of the mercury precursor solution is stabilized at a specific reaction temperature (e.g., 60-85 °C).[14][15]
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The TOPTe solution is rapidly injected into the vigorously stirred mercury solution.
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The reaction is allowed to proceed for a controlled duration (from seconds to several minutes). The size of the resulting quantum dots, and thus their optical properties, is dependent on the growth time.[14]
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-
Quenching and Purification:
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The reaction is quenched by adding a cold solvent (e.g., tetrachloroethylene) or by rapid cooling to stop further crystal growth.[15]
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The synthesized quantum dots are then purified through precipitation with a non-solvent (like methanol (B129727) or ethanol) and subsequent centrifugation to remove unreacted precursors and excess ligands. This washing process is typically repeated multiple times.
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Characterization
A multi-technique approach is required to fully characterize the structural, electronic, and optical properties of synthesized HgTe.
References
- 1. Mercury telluride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mercury telluride | chemical compound | Britannica [britannica.com]
- 4. nanorh.com [nanorh.com]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. WebElements Periodic Table » Mercury » mercury telluride [webelements.co.uk]
- 7. Mercury(II)_telluride [chemeurope.com]
- 8. Mercury cadmium telluride - Wikipedia [en.wikipedia.org]
- 9. hpstar.ac.cn [hpstar.ac.cn]
- 10. Mercury(II)_cadmium(II)_telluride [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrical properties of mercury telluride | Semantic Scholar [semanticscholar.org]
- 13. govinfo.gov [govinfo.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
